molecular formula C22H28N2O2 B4515890 N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide

N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide

Cat. No.: B4515890
M. Wt: 352.5 g/mol
InChI Key: IFIHFJDICRRBRY-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and an azepane ring. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation of the methoxyphenyl group may yield a corresponding aldehyde or carboxylic acid, while reduction of the azepane ring may produce a saturated amine.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: Its potential therapeutic properties can be explored for developing new drugs or treatments.

    Industry: It can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular functions and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide include:

  • N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)azepane-1-carboxamide
  • N-[(3-methoxyphenyl)methyl]-2-(3-ethylphenyl)azepane-1-carboxamide
  • N-[(3-methoxyphenyl)methyl]-2-(3-methoxyphenyl)azepane-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-8-6-10-19(14-17)21-12-4-3-5-13-24(21)22(25)23-16-18-9-7-11-20(15-18)26-2/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIHFJDICRRBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCCN2C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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